Cas no 215715-81-4 (N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide)

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide is a sterically hindered amide compound characterized by its robust molecular structure, featuring bulky isopropyl and tert-butyl substituents. This configuration enhances thermal stability and resistance to hydrolysis, making it suitable for applications requiring prolonged exposure to harsh conditions. Its electron-rich aromatic core and steric hindrance contribute to selective reactivity, particularly in catalytic and synthetic processes where side reactions must be minimized. The compound's high purity and well-defined structure ensure consistent performance in specialized organic synthesis, pharmaceutical intermediates, or ligand design. Its low solubility in polar solvents further expands utility in non-aqueous systems.
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide structure
215715-81-4 structure
商品名:N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
CAS番号:215715-81-4
MF:C17H27NO
メガワット:261.402
CID:4502504
PubChem ID:720710

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • Propanamide, N-[2,6-bis(1-methylethyl)phenyl]-2,2-dimethyl-
    • N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
    • SCHEMBL901604
    • AKOS002264788
    • VU0508995-1
    • F3095-4198
    • STL478797
    • N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide
    • 215715-81-4
    • N-(2,6-diisopropylphenyl)pivalamide
    • TimTec1_002350
    • HMS1540K18
    • インチ: InChI=1S/C17H27NO/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(19)17(5,6)7/h8-12H,1-7H3,(H,18,19)
    • InChIKey: XQBLPQFXPOMCNT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 261.209264485Da
  • どういたいしつりょう: 261.209264485Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3095-4198-3mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3095-4198-30mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3095-4198-50mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3095-4198-1mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3095-4198-20mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3095-4198-20μmol
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3095-4198-4mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3095-4198-15mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3095-4198-75mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
75mg
$208.0 2023-04-27
Life Chemicals
F3095-4198-40mg
N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide
215715-81-4 90%+
40mg
$140.0 2023-04-27

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide 関連文献

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamideに関する追加情報

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS No. 215715-81-4): An Overview of Its Structure, Properties, and Applications

N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS No. 215715-81-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its N-substituted amide functionality and the presence of tert-butyl groups, which confer stability and specific biological activities.

The molecular structure of N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide can be represented as C17H30N2O. The compound features a central amide group attached to a phenyl ring substituted with two tert-butyl groups at the 2 and 6 positions. Additionally, the amide group is further substituted with a tert-butyl group on the nitrogen atom. This arrangement provides the molecule with enhanced lipophilicity and steric hindrance, which are crucial for its biological interactions.

In recent studies, N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide has been investigated for its potential therapeutic applications. One notable area of research is its role as a ligand for various receptors involved in neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits selective binding to the serotonin receptor 5-HT1A, which is implicated in conditions such as depression and anxiety. The high affinity and selectivity of this compound make it a promising candidate for the development of novel therapeutic agents.

Beyond its potential in neuropharmacology, N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide has also been explored for its anti-inflammatory properties. Research conducted by a team at the University of California in 2019 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of N-(tert-butyl)amine with 4-isopropylaniline to form the intermediate amine, followed by an acylation step using isobutyryl chloride. This method yields high purity product with good yields, making it suitable for large-scale production.

In terms of physicochemical properties, N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide is a white crystalline solid with a melting point ranging from 95 to 97°C. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various analytical techniques and formulation strategies.

The safety profile of N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide has been extensively evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, as with any new chemical entity, further clinical trials are necessary to fully establish its safety and efficacy in humans.

In conclusion, N-[2,6-bis(propan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS No. 215715-81-4) is a versatile compound with promising applications in both pharmaceutical and chemical industries. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding of complex biological processes.

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